molecular formula C22H26N4O6 B3309483 N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 941976-99-4

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No. B3309483
CAS RN: 941976-99-4
M. Wt: 442.5 g/mol
InChI Key: UVKZKUYWXCUXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as MNOP, is a chemical compound that has gained significant attention in the field of scientific research. MNOP is a small molecule that has the potential to be used as a tool in various biochemical and physiological studies.

Mechanism of Action

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a potent inhibitor of protein kinase CK2 and casein kinase 1. It works by binding to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition of protein kinase CK2 and casein kinase 1 can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of protein kinase CK2 and casein kinase 1 by N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can lead to various biochemical and physiological effects. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In addition, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been shown to regulate the activity of various signaling pathways, including the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis.

Advantages and Limitations for Lab Experiments

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular signaling pathways. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is also a potent inhibitor of protein kinase CK2 and casein kinase 1, making it a valuable tool for studying the activity of these enzymes. However, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide also has some limitations. It has a short half-life in vivo, which can limit its usefulness for in vivo studies. In addition, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has the potential to be used in various future research directions. One potential direction is the development of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide-based therapies for cancer and Alzheimer's disease. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can also be used to study the regulation of other signaling pathways and the role of these pathways in various physiological processes. In addition, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be used to develop new imaging techniques for studying intracellular signaling pathways. Finally, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be used to develop new screening assays for identifying novel inhibitors of protein kinase CK2 and casein kinase 1.

Scientific Research Applications

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been used in various scientific research applications. It has been used as a tool to study the activity of various enzymes, including protein kinase CK2 and casein kinase 1. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has also been used to study the role of these enzymes in various diseases, including cancer and Alzheimer's disease. In addition, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been used to study the regulation of cell signaling pathways and the role of these pathways in various physiological processes.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c1-15-3-6-17(26(29)30)13-19(15)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-4-7-18(31-2)8-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKZKUYWXCUXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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